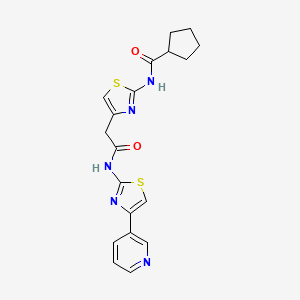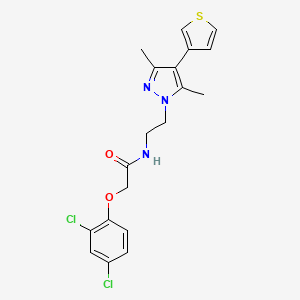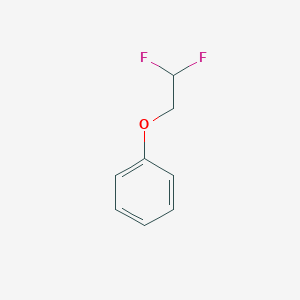
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioomycete Activity
The derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which is structurally related to the compound , have been synthesized and tested for their antioomycete activity. They have shown significant potential in managing plant diseases caused by the phytopathogen Pythium recalcitrans. One derivative, in particular, exhibited high in vitro potency with an EC50 value of 14 μM, surpassing the commercial hymexazol .
Plant Disease Management
In agricultural research, these derivatives have been utilized for plant disease management. They have been synthesized using the Castagnoli–Cushman reaction and have demonstrated superior activity against Pythium recalcitrans compared to other phytopathogens. This suggests potential applications in developing new agrochemicals for crop protection .
Biochemical Analysis
The mode of action of these compounds has been investigated through physiological and biochemical analyses. Studies suggest that they disrupt the biological membrane systems of Pythium recalcitrans, indicating a novel approach to tackling oomycete-related plant diseases .
Lipidomics Analysis
Lipidomics analysis has been employed to understand the impact of these derivatives on the lipid profile of Pythium recalcitrans. This type of analysis can provide insights into the compound’s mechanism of action and its effects on cellular membranes .
Ultrastructural Observation
Ultrastructural observations have revealed that these derivatives can cause significant changes in the cellular structures of phytopathogens. This information is crucial for understanding how the compound interacts with and disrupts pathogen cells .
Quantitative Structure–Activity Relationship (QSAR) Study
3D-QSAR studies, including CoMFA and CoMSIA models, have been conducted to determine the structural requirements for antioomycete activity. These studies are essential for guiding the design and development of more potent derivatives as antioomycete agents .
Natural Product Mimicry
The compound’s scaffold is considered a mimic of natural products, which have traditionally been sources of agrochemical active ingredients. This mimicry approach is a strategic method to develop synthetically accessible compounds for agricultural applications .
Pharmacophore Utilization
Due to its suitable size and moderate polarity, the 3,4-dihydroisoquinolinone scaffold has been widely used in various drug candidates. It serves as a pharmacophore, which is a part of a molecule responsible for its biological activity, and is used in the discovery of new drugs .
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S.2ClH/c26-21(17-5-7-20(8-6-17)27-22-23-10-12-28-22)25-14-19(15-25)24-11-9-16-3-1-2-4-18(16)13-24;;/h1-8,10,12,19H,9,11,13-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUWJDOLSAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
amine](/img/structure/B3012546.png)
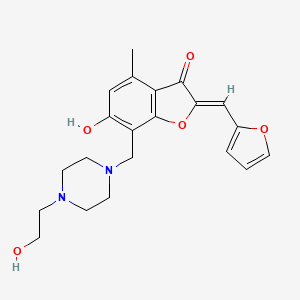
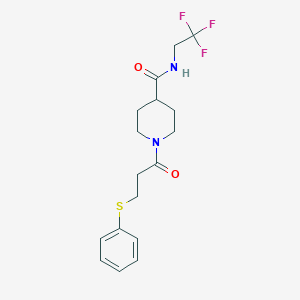
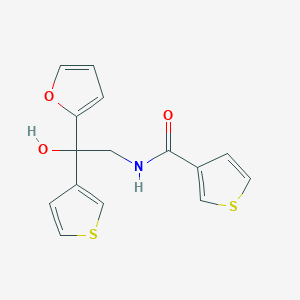
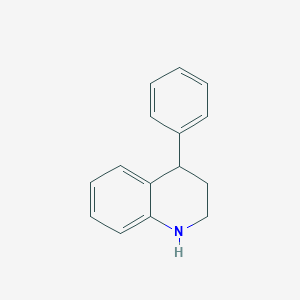
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)
